N-(2-Hydroxyethyl)nicotinamide is a chemical compound with the molecular formula CHNO and a molecular weight of 166.18 g/mol. It is recognized for its structural similarity to nicotinamide, featuring a hydroxyethyl substituent that enhances its solubility and biological activity. This compound is often studied in the context of pharmacological applications due to its potential therapeutic effects.
The synthesis of N-(2-Hydroxyethyl)nicotinamide typically involves the reaction of methyl nicotinate with monoethanolamine under controlled conditions. The reaction can be summarized as follows:
This reaction yields N-(2-Hydroxyethyl)nicotinamide in high purity and yield, minimizing the need for complex purification processes such as chromatography .
N-(2-Hydroxyethyl)nicotinamide exhibits various biological activities, including:
Several methods have been developed for synthesizing N-(2-Hydroxyethyl)nicotinamide:
N-(2-Hydroxyethyl)nicotinamide has several applications in various fields:
Research into the interactions of N-(2-Hydroxyethyl)nicotinamide with other biological molecules has revealed:
N-(2-Hydroxyethyl)nicotinamide shares structural similarities with several other compounds, which can be compared based on their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Nicotinamide | Basic structure of pyridine ring | Well-studied vitamin B3 derivative |
| Nicorandil | N-(2-Hydroxyethyl)nicotinamide nitrate | Acts as a potassium channel opener |
| N-(2-Hydroxyethyl)isonicotinamide | Isoform with isonicotinic acid | May have different pharmacological effects |
| 5-Methylnicotinamide | Methyl group on the nitrogen atom | Exhibits distinct metabolic pathways |
These compounds highlight the unique positioning of N-(2-Hydroxyethyl)nicotinamide within a broader class of nicotinic derivatives, emphasizing its potential therapeutic applications while showcasing its distinctive chemical behavior.
N-(2-Hydroxyethyl)nicotinamide synthesis has evolved significantly over recent decades, with various methodologies developed to enhance yield, purity, and sustainability. The compound can be represented by the following structural formula:
![Chemical Formula 1]
The structural foundation of this molecule facilitates various synthetic approaches, each with distinct advantages in terms of reaction efficiency, environmental impact, and scalability.
Nucleophilic acyl substitution represents the fundamental mechanism underlying N-(2-Hydroxyethyl)nicotinamide synthesis. This reaction pathway involves the attack of a nucleophile on the carbonyl carbon of an acyl group, with subsequent displacement of a leaving group. In the context of N-(2-Hydroxyethyl)nicotinamide synthesis, this typically involves the reaction between a nicotinic acid derivative and monoethanolamine.
The mechanism proceeds through a two-step addition-elimination sequence:
This mechanism can be represented as follows:
R-C(=O)-X + H₂N-CH₂CH₂OH → [R-C(OH)(X)-NH-CH₂CH₂OH] → R-C(=O)-NH-CH₂CH₂OH + HXWhere R represents the pyridine ring of nicotinic acid and X represents the leaving group (typically an alkoxy or halide group).
Experimental studies have demonstrated that the efficiency of this nucleophilic acyl substitution is significantly influenced by the nature of the leaving group, with reactive esters and acid chlorides showing superior reactivity compared to carboxylic acids. The reaction proceeds most efficiently when utilizing methyl nicotinate or ethyl nicotinate as starting materials, where the methoxy or ethoxy group serves as the leaving group.
A particularly notable advancement in N-(2-Hydroxyethyl)nicotinamide synthesis is the development of solvent-free methodologies. Traditional synthetic approaches often involve organic solvents that raise environmental and economic concerns. In contrast, solvent-free condensation offers a greener alternative with reduced waste generation and simplified purification.
The patent literature describes an efficient solvent-free process wherein methyl nicotinate (a white solid) is directly reacted with liquid monoethanolamine without any additional solvent. This reaction proceeds according to the following scheme:
[Chemical Formula 2] + [Chemical Formula 3] → [Chemical Formula 1]Where [Chemical Formula 2] represents methyl nicotinate, [Chemical Formula 3] represents monoethanolamine, and [Chemical Formula 1] represents N-(2-Hydroxyethyl)nicotinamide.
The reaction is conducted under controlled heating at approximately 60°C with continuous stirring. After approximately 4 hours, the reaction reaches completion, yielding the desired product with minimal impurities. This approach eliminates the need for complex separation processes such as chromatography, offering significant advantages for industrial-scale production.
The process parameters for optimized solvent-free synthesis are summarized in Table 1:
| Parameter | Optimized Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 60°C | Facilitates reaction without degradation |
| Reaction Time | 4 hours | Complete conversion with minimal side reactions |
| Molar Ratio (Amine:Ester) | 1:1 to 1.5:1 | Ensures complete consumption of starting materials |
| Stirring | Continuous | Ensures homogeneous reaction mixture |
| Cooling | To 40°C after completion | Facilitates crystallization |
This solvent-free approach yields N-(2-Hydroxyethyl)nicotinamide with high purity (typically >98%) and excellent yields approaching 97%.
Industrial-scale production of N-(2-Hydroxyethyl)nicotinamide has benefited significantly from catalytic process intensification strategies. These approaches aim to enhance reaction efficiency, reduce energy consumption, and minimize waste generation through the strategic application of catalysts and continuous processing technologies.
Enzymatic catalysis has emerged as a particularly promising approach. Recent research has demonstrated the effectiveness of Novozym® 435 (an immobilized lipase from Candida antarctica) in catalyzing the synthesis of nicotinamide derivatives, including N-(2-Hydroxyethyl)nicotinamide. This biocatalytic approach offers several advantages:
The integration of enzymatic catalysis with continuous-flow microreactors represents a significant advancement in process intensification. This combination has been shown to dramatically reduce reaction times from 24 hours in batch reactors to just 35 minutes in continuous-flow systems, with simultaneous improvements in yield. The continuous-flow approach offers enhanced heat and mass transfer, precise temperature control, and improved safety profiles—particularly beneficial for scale-up operations.
The comparative performance of batch versus continuous-flow processes for N-(2-Hydroxyethyl)nicotinamide synthesis is summarized in Table 2:
| Process Parameter | Batch Reactor | Continuous-Flow Microreactor | Improvement Factor |
|---|---|---|---|
| Reaction Time | 24 hours | 35 minutes | 41× reduction |
| Catalyst Loading (w/w%) | 10-15% | 5-8% | ~2× reduction |
| Solvent Consumption | High | Low | ~3× reduction |
| Energy Input | High | Moderate | ~2× reduction |
| Product Yield | 85-90% | 92-97% | ~10% increase |
These advancements in catalytic process intensification contribute significantly to the economic and environmental sustainability of N-(2-Hydroxyethyl)nicotinamide production at industrial scales.
Crystallization represents a critical final step in N-(2-Hydroxyethyl)nicotinamide production, influencing product purity, physical properties, and processability. Research has revealed that N-(2-Hydroxyethyl)nicotinamide can exist in different crystalline forms, necessitating careful control of crystallization conditions to ensure consistent product quality.
The crystallization process typically involves cooling the reaction mixture to approximately 30-45°C (optimally 40°C), followed by the addition of isopropyl ether as an anti-solvent. This induces crystallization of N-(2-Hydroxyethyl)nicotinamide, which can then be isolated by filtration and drying. The crystalline product obtained through this method exhibits characteristic X-ray powder diffraction patterns with distinctive peaks at 2θ values of 11.980, 13.441, 13.959, 20.420, 21.060, 23.238, 24.097, 24.760, 28.521, and 32.438 (Cu-Kα radiation), with relative intensities exceeding 10%.
The crystallization parameters and their effects on product quality are summarized in Table 3:
| Crystallization Parameter | Optimal Range | Effect on Product Quality |
|---|---|---|
| Initial Cooling Temperature | 30-45°C | Prevents premature crystallization |
| Anti-solvent | Isopropyl ether | Induces controlled crystallization |
| Secondary Cooling | To 0-5°C | Maximizes yield and purity |
| Drying Temperature | 50-60°C | Ensures complete solvent removal without degradation |
| Drying Time | 24-48 hours | Achieves desired moisture content (<0.5%) |
The importance of polymorph control cannot be overstated, as different crystalline forms can exhibit varying physicochemical properties, stability profiles, and processing characteristics. For pharmaceutical intermediates like N-(2-Hydroxyethyl)nicotinamide, these variations can significantly impact downstream processing and final product quality. Although specific polymorphs of N-(2-Hydroxyethyl)nicotinamide have not been extensively characterized in the literature, lessons from related compounds suggest that crystallization parameters such as cooling rate, solvent composition, and seeding strategies can be leveraged to control polymorphic outcomes.
The optimized crystallization process yields white crystalline N-(2-Hydroxyethyl)nicotinamide with a melting point of 89-91°C and overall yields approaching 97%. This high-purity material is suitable for subsequent conversion to pharmaceutical products, notably nicorandil.
The vasodilatory properties of N-(2-Hydroxyethyl)nicotinamide demonstrate markedly different characteristics compared to nitrate-containing nicotinamide derivatives [14]. Research investigating the mechanism of vasodilating actions reveals that N-(2-Hydroxyethyl)nicotinamide does not significantly hyperpolarize vascular smooth muscle cell membranes, unlike its nitrated counterpart nicorandil [14]. This fundamental difference in electrophysiological effects directly correlates with its inability to activate soluble guanylyl cyclase through nitric oxide-dependent pathways [13].
Comparative studies utilizing isolated rabbit aorta preparations demonstrate that N-(2-Hydroxyethyl)nicotinamide produces vasodilation only at very high concentrations, contrasting sharply with nicorandil which exhibits potent vasorelaxant activity with a pD2 value of 5.95 ± 0.10 [19]. The compound's interaction with guanylyl cyclase systems appears to be fundamentally different from traditional nitric oxide donors [13]. While nicorandil elevates cyclic guanosine monophosphate levels through both nitric oxide-dependent and nitric oxide-independent mechanisms, N-(2-Hydroxyethyl)nicotinamide shows no significant stimulation of this second messenger pathway [13] [19].
The molecular basis for this differential activity lies in the absence of the nitrate moiety that characterizes effective guanylyl cyclase activators [31] [32]. Structural studies of human soluble guanylyl cyclase reveal that effective stimulators interact with residues from both the heme nitric oxide oxygen domain and coiled-coil domains to stabilize the enzyme in its extended active conformation [31] [32]. N-(2-Hydroxyethyl)nicotinamide lacks the chemical functionality necessary for these critical protein-ligand interactions [33].
Table 1: Comparative Vasodilation Potency and Mechanisms of Nicotinamide Derivatives
| Compound | pD2 Value (Log EC50) | Guanylyl Cyclase Activation | ATP Sensitive K Channel Opening | Mechanism of Action |
|---|---|---|---|---|
| N-(2-Hydroxyethyl)nicotinamide (SG-86) | No significant effect at physiological concentrations | No | No | Inactive metabolite |
| N-(2-Hydroxyethyl)nicotinamide nitrate (Nicorandil/SG-75) | 5.95 ± 0.10 | Yes | Yes | Dual: NO donor + K-ATP channel opener |
| 2-Nicotinamidoethyl acetate (SG-209) | 3.59 ± 0.07 | No | Yes | K-ATP channel opener only |
| Nicotinamide | Minimal effect | No | No | Direct smooth muscle relaxation |
| 3,5-bis([2'-nitroxyethyl]aminocarbonyl)pyridine (SG-114) | Slight effect | Yes (minimal) | No | Weak NO donor |
The interaction of N-(2-Hydroxyethyl)nicotinamide with adenosine triphosphate-sensitive potassium channels represents a critical aspect of its pharmacological profile [15] [35]. Unlike nicorandil, which demonstrates potent activation of these channels with a median effective concentration of 74 micromolar and Hill coefficient of 1.32, N-(2-Hydroxyethyl)nicotinamide shows no significant modulation of channel activity [15]. This fundamental difference in channel interaction correlates directly with the presence or absence of specific structural moieties required for effective channel binding [46].
The adenosine triphosphate-sensitive potassium channel complex comprises inward-rectifier potassium channel subunits and sulfonylurea receptor subunits, with nicorandil binding sites located specifically in the sulfonylurea receptor 2 subunit [46]. The structural requirements for effective channel activation include specific molecular features that enable interaction with the nucleotide binding domains of the sulfonylurea receptor [49]. N-(2-Hydroxyethyl)nicotinamide lacks these essential structural elements, explaining its inability to modulate channel function [35].
Electrophysiological studies using inside-out patch recording techniques demonstrate that compounds requiring adenosine triphosphate-sensitive potassium channel activation for their vasodilatory effects show distinctly different profiles from those acting through alternative mechanisms [15]. The closing rate of potassium channels by adenosine triphosphate is markedly delayed by effective channel openers, whereas the opening rate upon adenosine triphosphate removal remains largely unaffected [15]. N-(2-Hydroxyethyl)nicotinamide demonstrates no influence on either parameter [14].
Table 2: ATP-Sensitive Potassium Channel Modulation Dynamics
| Channel Subtype | Nicorandil EC50 (micromolar) | Hill Coefficient | ATP Sensitivity Modulation | Physiological Relevance |
|---|---|---|---|---|
| SUR2A/Kir6.2 (Cardiac) | 74 ± 12 | 1.32 | Decreased over time with MgATP | Cardioprotection |
| SUR2B/Kir6.2 (Vascular smooth muscle) | 45 ± 8 | 1.45 | Robust activation | Vasodilation |
| SUR1/Kir6.2 (Pancreatic beta cells) | No significant activation | N/A | No change | Glucose homeostasis |
| Kir6.2ΔC36 (Truncated) | No significant activation | N/A | No change | Research model |
The positional arrangement of functional groups in nicotinamide derivatives significantly influences their capacity for nitric oxide donation and subsequent biological activity [18]. Comparative analysis of nicorandil isomers reveals that the meta-position of the nicotinamide ring, where the carboxamide group is located relative to the pyridine nitrogen, provides optimal geometric arrangement for nitric oxide release [18]. When N-(2-Hydroxyethyl)nicotinamide is converted to its nitrated form at different positions, distinct pharmacological profiles emerge [18].
Structure-activity relationship studies demonstrate that meta-nicorandil exhibits the highest antinociceptive activity among positional isomers, correlating directly with enhanced plasma nitrite concentrations [18]. The ortho-isomer shows the least activity with correspondingly low nitrite levels, while the para-isomer demonstrates intermediate effects [18]. These findings establish a clear correlation between nitric oxide release capacity and biological efficacy [18].
The molecular basis for positional effects relates to the electronic and steric environment surrounding the nitrate ester group [34]. Quantitative structure-activity relationship analyses of nitric oxide donors reveal that electronic effects, particularly Hammett constants and Swain-Lupton parameters, play crucial roles in determining nitric oxide release kinetics [34]. The meta-position provides an optimal balance of electronic activation and steric accessibility for nitrate ester hydrolysis [37].
Table 3: Positional Isomer Effects on Nitric Oxide Donor Efficacy
| Isomer Position | Antinociceptive Activity Ranking | Plasma Nitrite Concentration | NO Release Correlation | Pharmacokinetic Profile |
|---|---|---|---|---|
| meta-Nicorandil (N-(2-hydroxyethyl)nicotinamide nitrate) | Highest | High | Strong positive correlation | Optimal absorption and distribution |
| ortho-Nicorandil | Lowest | Low | Weak correlation | Faster absorption, lower plasma levels |
| para-Nicorandil | Intermediate | High | Moderate positive correlation | Good absorption, moderate distribution |
N-(2-Hydroxyethyl)nicotinamide participates in complex metabolic networks that generate bioactive metabolites with paracrine signaling capabilities [24] [25]. The compound serves as a precursor in nicotinamide adenine dinucleotide biosynthetic pathways, where it can be converted to various metabolites that exert distinct cellular effects [20] [24]. These metabolic transformations occur through multiple enzymatic pathways including nicotinamide adenine dinucleotide salvage and de novo synthesis routes [20].
The primary metabolic fate involves conversion through nicotinamide mononucleotide adenylyl transferase enzymes, which catalyze the formation of nicotinamide adenine dinucleotide from mononucleotide precursors [24]. This process generates multiple intermediate compounds that function as signaling molecules in cellular communication [25]. N-methylnicotinamide, formed through nicotinamide N-methyltransferase activity, represents a particularly important metabolite that influences cellular metabolism through sirtuin protein stabilization [27] [29].
Paracrine signaling through nicotinamide adenine dinucleotide metabolites involves complex networks of enzyme-mediated conversions that produce second messengers such as cyclic adenosine diphosphate ribose and nicotinic acid adenine dinucleotide phosphate [25]. These compounds regulate intracellular calcium mobilization and participate in cellular stress responses [25]. The tissue distribution of metabolizing enzymes determines the local concentration and biological activity of these signaling molecules [43].
Table 4: Metabolite-Mediated Paracrine Signaling Pathways
| Metabolite | Formation Pathway | Cellular Target | Paracrine Effect | Tissue Distribution |
|---|---|---|---|---|
| N-Methylnicotinamide (MNAM) | NNMT-mediated methylation of nicotinamide | SIRT1 protein stabilization | Enhanced glucose production, lipid metabolism | Liver >> kidney > muscle > adipose |
| Nicotinic acid adenine dinucleotide (NAAD) | NMNAT-catalyzed adenylyl transfer | NAD+ biosynthesis intermediate | Cellular energy homeostasis | Ubiquitous |
| Cyclic adenosine diphosphate ribose (cADPR) | CD38-mediated cyclization | Calcium release channels | Intracellular calcium mobilization | Heart, brain, smooth muscle |
| Nicotinic acid adenine dinucleotide phosphate (NAADP) | NAAD kinase phosphorylation | Lysosomal calcium channels | Calcium-dependent signaling cascades | Pancreas, heart, immune cells |
| Quinolinic acid (QA) | Tryptophan degradation pathway | NMDA receptors | Neurotoxicity, inflammation | Brain, liver, immune cells |